molecular formula C24H32N4O7S B2804816 Methyl 4-(2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate CAS No. 1351619-18-5

Methyl 4-(2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate

Cat. No.: B2804816
CAS No.: 1351619-18-5
M. Wt: 520.6
InChI Key: FBLQHSJYXIFTIN-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is a useful research compound. Its molecular formula is C24H32N4O7S and its molecular weight is 520.6. The purity is usually 95%.
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Biological Activity

Methyl 4-(2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be broken down into several structural components:

  • Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, known for its biological activity.
  • Piperazine Moiety : A six-membered ring that often enhances pharmacological properties.
  • Benzoate Group : Contributes to the lipophilicity and overall stability of the compound.

The molecular formula is C18H26N4O5SC_{18}H_{26}N_{4}O_{5}S, with a molecular weight of approximately 398.49 g/mol.

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit serine proteases, which are critical in various physiological processes. For example, studies have identified piperidine-based inhibitors that exhibit significant potency against serine proteases like matriptase and hepsin with IC50 values in the nanomolar range .
  • Oxalate Interaction : The oxalate component may influence calcium metabolism and renal function. Research indicates that oxalate can induce cellular toxicity through free radical generation, leading to increased membrane permeability in renal cells . This toxicity is particularly relevant in the context of kidney stone formation, where elevated oxalate levels can exacerbate conditions like hyperoxaluria .

Antimicrobial Properties

Preliminary studies suggest that thiazole derivatives possess antimicrobial activities. The presence of the thiazole ring in this compound could confer similar properties, potentially making it effective against various bacterial strains.

Cytotoxicity Studies

Cytotoxic effects have been observed in related compounds when tested on cancer cell lines. For instance, thiazole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells . Future studies should focus on the specific cytotoxicity of this compound against various cancer cell lines.

Case Studies and Research Findings

StudyFindings
Study on Oxalate ToxicityHigh concentrations of oxalate were found to induce morphological changes and increase membrane permeability in LLC-PK1 cells, suggesting potential cytotoxic effects related to this compound .
Serine Protease InhibitionPiperidine carbamate derivatives demonstrated strong inhibition against serine proteases with IC50 values as low as 2 nM for matriptase, indicating that structural analogs could exhibit similar or enhanced activity .
Oxalate Absorption StudiesIncreased rates of oxalate absorption were correlated with higher urinary oxalate levels in stone formers, highlighting the relevance of oxalate metabolism in kidney health .

Properties

IUPAC Name

methyl 4-[[2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S.C2H2O4/c1-22(2,3)18-15-30-20(24-18)14-26-11-9-25(10-12-26)13-19(27)23-17-7-5-16(6-8-17)21(28)29-4;3-1(4)2(5)6/h5-8,15H,9-14H2,1-4H3,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLQHSJYXIFTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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